Cas no 1806570-08-0 (2-Amino-5-propionylmandelic acid)

2-Amino-5-propionylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-propionylmandelic acid
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- Inchi: 1S/C11H13NO4/c1-2-9(13)6-3-4-8(12)7(5-6)10(14)11(15)16/h3-5,10,14H,2,12H2,1H3,(H,15,16)
- InChI Key: QUGZFNXEIGNNOR-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C(=CC=C(C(CC)=O)C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 279
- XLogP3: 0.9
- Topological Polar Surface Area: 101
2-Amino-5-propionylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024537-250mg |
2-Amino-5-propionylmandelic acid |
1806570-08-0 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015024537-1g |
2-Amino-5-propionylmandelic acid |
1806570-08-0 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
Alichem | A015024537-500mg |
2-Amino-5-propionylmandelic acid |
1806570-08-0 | 97% | 500mg |
855.75 USD | 2021-06-18 |
2-Amino-5-propionylmandelic acid Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 2-Amino-5-propionylmandelic acid
Introduction to 2-Amino-5-propionylmandelic Acid (CAS No. 1806570-08-0)
2-Amino-5-propionylmandelic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806570-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif with both amino and carboxyl functional groups, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents. Its molecular structure, characterized by a mandelic acid backbone modified with an amino group at the 2-position and an acetyl group at the 5-position, endows it with distinctive reactivity and biological potential.
The significance of 2-amino-5-propionylmandelic acid lies in its versatility as a building block for more complex molecules. In recent years, advancements in medicinal chemistry have highlighted its role in synthesizing inhibitors targeting various biological pathways. Notably, this compound has been explored as a precursor in the development of enzymes inhibitors, particularly those involved in metabolic disorders and inflammatory conditions. The presence of both an amino and a carboxyl group allows for further functionalization, enabling chemists to design derivatives with tailored pharmacokinetic profiles and enhanced binding affinity to biological targets.
Recent studies have demonstrated the utility of 2-amino-5-propionylmandelic acid in the synthesis of protease inhibitors, which are critical in treating diseases such as cancer and infectious disorders. The compound's ability to mimic natural substrates or transition states makes it an attractive scaffold for designing molecules that can selectively inhibit pathogenic enzymes. For instance, modifications to the propionylmandelic core have been investigated for their potential to disrupt viral protease activity, offering a promising avenue for antiviral drug development.
In addition to its applications in enzyme inhibition, 2-amino-5-propionylmandelic acid has been studied for its role in peptidomimetics—molecules designed to mimic peptide sequences but with improved stability and bioavailability. The structural features of this compound allow it to serve as a key intermediate in constructing peptidomimetic libraries, which are invaluable tools for high-throughput screening of drug candidates. Such libraries have been instrumental in identifying novel therapeutic agents with reduced toxicity and improved efficacy compared to traditional peptide-based drugs.
The pharmaceutical industry has also shown interest in 2-amino-5-propionylmandelic acid for its potential applications in the treatment of neurological disorders. Research suggests that derivatives of this compound may interact with specific neurotransmitter receptors or ion channels, offering new therapeutic strategies for conditions such as epilepsy or neurodegenerative diseases. The precise modulation of these interactions could lead to the development of safer and more effective treatments with fewer side effects.
From a synthetic chemistry perspective, 2-amino-5-propionylmandelic acid exemplifies the importance of functional group interconversion in drug discovery. Its synthesis involves strategic transformations that highlight modern methodologies in organic synthesis, including asymmetric catalysis and enantioselective reactions. These techniques ensure high enantiomeric purity, which is crucial for biological activity and minimizing off-target effects. The compound's synthetic accessibility also makes it an attractive candidate for large-scale production, facilitating further research and commercialization efforts.
The exploration of 2-amino-5-propionylmandelic acid extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging this compound as part of their innovation pipelines due to its demonstrated utility across multiple therapeutic areas. Collaborative efforts between academia and industry are accelerating the translation of laboratory findings into clinical candidates, underscoring the growing importance of intermediates like 2-amino-5-propionylmandelic acid in modern drug development.
Looking ahead, the future prospects for 2-amino-5-propionylmandelic acid appear promising as new technologies emerge that enable more sophisticated molecular design. Advances in computational chemistry and machine learning are expected to enhance the discovery of novel derivatives with optimized properties. Furthermore, green chemistry principles are driving innovations in sustainable synthesis methods, ensuring that the production of this compound aligns with environmental stewardship goals without compromising efficacy or yield.
In conclusion, 2-amino-5-propionylmandelic acid (CAS No. 1806570-08-0) represents a cornerstone molecule in contemporary pharmaceutical research. Its unique structural features and broad applicability make it indispensable for developing innovative therapeutics across diverse disease indications. As scientific understanding evolves and new methodologies emerge, 2-amino-5-propionylmandelic acid will undoubtedly continue to play a pivotal role in shaping the future of medicine.
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